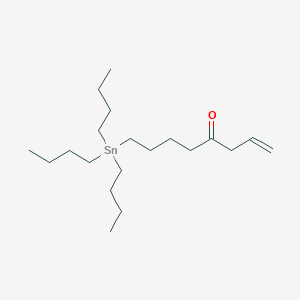
1-Octen-4-one, 8-(tributylstannyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octen-4-one, 8-(tributylstannyl)- is an organotin compound that features a stannyl group attached to an octenone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tributylstannyl group in this compound makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Octen-4-one, 8-(tributylstannyl)- can be synthesized through the radical addition of tributylstannane to 1-octen-4-one. This reaction typically involves the use of radical initiators such as azobisisobutyronitrile (AIBN) under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 1-Octen-4-one, 8-(tributylstannyl)- are not well-documented, the general approach involves large-scale radical reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Octen-4-one, 8-(tributylstannyl)- undergoes various types of reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl group in the octenone backbone can be reduced to form alcohols.
Substitution: The stannyl group can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various organotin compounds and substituted octenones.
Scientific Research Applications
1-Octen-4-one, 8-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Mechanism of Action
The mechanism of action of 1-Octen-4-one, 8-(tributylstannyl)- involves the formation of radicals through the homolytic cleavage of the stannyl group. These radicals can then participate in various chemical reactions, including addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: Known for its strong metallic mushroom-like odor and used as an odorant.
1-Octen-3-ol:
Uniqueness
1-Octen-4-one, 8-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other octenones. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through radical reactions.
Properties
CAS No. |
878017-18-6 |
|---|---|
Molecular Formula |
C20H40OSn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
8-tributylstannyloct-1-en-4-one |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-7-8(9)6-4-2;3*1-3-4-2;/h4H,1-3,5-7H2;3*1,3-4H2,2H3; |
InChI Key |
AFDCSZDYCMQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCCC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


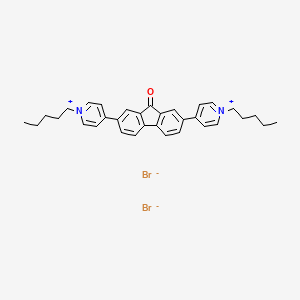
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
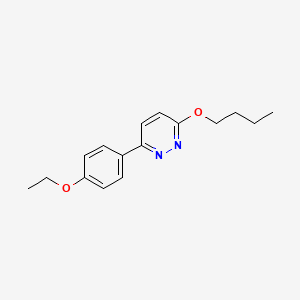

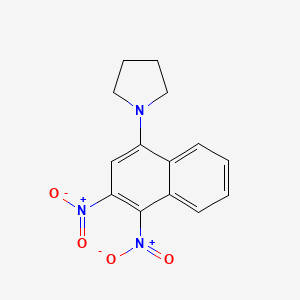
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
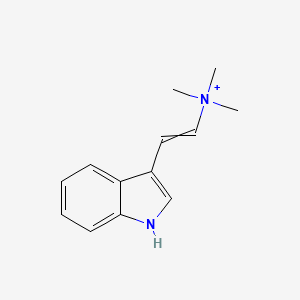
![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
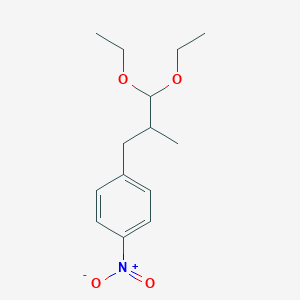

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
